molecular formula C7H12OS B13274644 2-Ethylthiolane-2-carbaldehyde

2-Ethylthiolane-2-carbaldehyde

Cat. No.: B13274644
M. Wt: 144.24 g/mol
InChI Key: QWXMVOUFHNKXER-UHFFFAOYSA-N
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Description

2-Ethylthiolane-2-carbaldehyde is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a five-membered ring structure with a sulfur atom and an aldehyde functional group. The presence of the sulfur atom imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-1,3-propanedithiol with formaldehyde under acidic conditions to form the thiolane ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfur atom in the thiolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed:

    Oxidation: 2-Ethylthiolane-2-carboxylic acid.

    Reduction: 2-Ethylthiolane-2-methanol.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylthiolane-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethylthiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfur atom in the thiolane ring can also participate in redox reactions, affecting cellular redox balance and signaling pathways. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme function.

Comparison with Similar Compounds

    2-Methylthiolane-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Propylthiolane-2-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.

    2-Butylthiolane-2-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 2-Ethylthiolane-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

2-ethylthiolane-2-carbaldehyde

InChI

InChI=1S/C7H12OS/c1-2-7(6-8)4-3-5-9-7/h6H,2-5H2,1H3

InChI Key

QWXMVOUFHNKXER-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCS1)C=O

Origin of Product

United States

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